molecular formula C2Br2ClF3 B7768135 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane CAS No. 29256-79-9

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane

Cat. No.: B7768135
CAS No.: 29256-79-9
M. Wt: 276.28 g/mol
InChI Key: WGIRTDAEWOUFQR-UHFFFAOYSA-N
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Description

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is a halogenated organic compound with the molecular formula C₂Br₂ClF₃. It is a colorless liquid at room temperature and is known for its high density and refractive index. This compound is used in various industrial applications due to its unique chemical properties.

Scientific Research Applications

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is used in scientific research for various applications:

Preparation Methods

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane can be synthesized through the halogenation of chlorotrifluoroethylene. The process involves the addition of bromine and chlorine to chlorotrifluoroethylene under controlled conditions. The reaction is typically carried out in a three-necked round-bottomed flask with magnetic stirring at room temperature. The reaction mixture is then purified to obtain the desired product .

Chemical Reactions Analysis

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: It can be oxidized to form more highly oxidized products. Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various oxidizing agents.

Mechanism of Action

The mechanism of action of 1,1-Dibromo-1-chloro-2,2,2-trifluoroethane involves its interaction with various molecular targets. It can alter the activity of enzymes and proteins by forming covalent bonds with them. This interaction can lead to changes in cellular processes and pathways, affecting the overall function of the cells .

Comparison with Similar Compounds

1,1-Dibromo-1-chloro-2,2,2-trifluoroethane is unique compared to other similar compounds due to its specific halogenation pattern. Similar compounds include:

Properties

IUPAC Name

1,1-dibromo-1-chloro-2,2,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2Br2ClF3/c3-1(4,5)2(6,7)8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIRTDAEWOUFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Br)Br)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2Br2ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6073231
Record name Ethane, 1,1-dibromo-1-chloro-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754-17-6, 29256-79-9
Record name 1,1,1-Trifluoro-2,2-dibromo-2-chloroethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, chlorodibromotrifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029256799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethane, 1,1-dibromo-1-chloro-2,2,2-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-TRIFLUORO-2,2-DIBROMO-2-CHLOROETHANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/698D9Z22DP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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